molecular formula C16H14Cl2N6O3S B10946395 3-(4-chloro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide

3-(4-chloro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B10946395
M. Wt: 441.3 g/mol
InChI Key: FEPRLTNBTJDEFB-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the pyridazine ring: This involves the condensation of hydrazine derivatives with 1,4-diketones or similar compounds.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.

    Coupling reactions: The final step involves coupling the pyrazole and pyridazine derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Amines or hydroxylamines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrazole and pyridazine rings can provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide is unique due to the combination of its pyrazole and pyridazine rings with a sulfonamide group. This structure provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C16H14Cl2N6O3S

Molecular Weight

441.3 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C16H14Cl2N6O3S/c17-11-9-19-24(10-11)8-7-16(25)20-12-1-3-13(4-2-12)28(26,27)23-15-6-5-14(18)21-22-15/h1-6,9-10H,7-8H2,(H,20,25)(H,22,23)

InChI Key

FEPRLTNBTJDEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=C(C=N2)Cl)S(=O)(=O)NC3=NN=C(C=C3)Cl

Origin of Product

United States

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